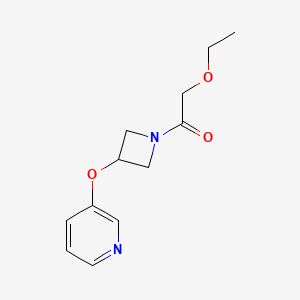
2-(4-methoxybenzoyl)-N-phenylhydrazinecarbothioamide
説明
Synthesis Analysis
The synthesis of 2-(4-methoxybenzoyl)-N-phenylhydrazinecarbothioamide and related compounds typically involves the reaction of thiosemicarbazide with substituted benzaldehydes in the presence of dry ethanol. Spectroscopic methods, including FT-IR, 1H NMR, and 13C NMR, alongside single-crystal X-ray diffraction techniques, are utilized to elucidate the structure of the synthesized compounds (Channar et al., 2019).
Molecular Structure Analysis
Structural investigations of these compounds reveal the significance of strong and weak hydrogen bonds in determining their molecular configurations. Hirshfeld surface analysis and fingerprint plots play a crucial role in distinguishing variations in crystal packing, providing insight into the molecular structure and interactions within these compounds (Dey et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of 2-(4-methoxybenzoyl)-N-phenylhydrazinecarbothioamide towards various carbonyl compounds has been explored, demonstrating its potential as an electron donor through electron donor-acceptor interactions. This reactivity leads to the formation of diverse products, depending on the nature of the electron-accepting compounds, showcasing the compound's versatile chemical properties (Mohamed, 2018).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystallinity, are closely related to the compound's molecular structure. The crystal and molecular structure analysis of derivatives of 2-(4-methoxybenzoyl)-N-phenylhydrazinecarbothioamide, utilizing laboratory X-ray powder data, further elucidates the physical characteristics of these compounds, contributing to our understanding of their stability and solubility under various conditions (Chakraborty et al., 2007).
Chemical Properties Analysis
The chemical properties of 2-(4-methoxybenzoyl)-N-phenylhydrazinecarbothioamide are significantly influenced by its molecular structure. Studies focusing on its reactivity with DNA, as well as its ability to form complexes with metals, highlight its potential in biochemistry and coordination chemistry. The interaction of this compound with DNA and the formation of metal complexes provide valuable insights into its binding mechanisms and potential applications in medicinal chemistry (Channar et al., 2019).
科学的研究の応用
Cholinesterase Inhibitory Potential
Research demonstrates the utilization of 2-(4-methoxybenzoyl)-N-phenylhydrazinecarbothioamide in the synthesis of triazoles, which exhibit significant cholinesterase inhibitory potential. This makes them relevant for studies related to neurodegenerative diseases like Alzheimer's. The synthesized triazoles have shown excellent inhibition against AChE and BChE enzymes, indicating potential therapeutic applications (Arfan et al., 2018).
Antibacterial Activity
Various derivatives of 2-(4-methoxybenzoyl)-N-phenylhydrazinecarbothioamide have been synthesized and tested for their antibacterial properties. Studies have shown that certain compounds in this category are effective against both Gram-negative and Gram-positive bacteria, suggesting their potential as antibacterial agents (Kaur et al., 2011).
Anti-proliferative Activity
The anti-proliferative activity of derivatives synthesized from 2-(4-methoxybenzoyl)-N-phenylhydrazinecarbothioamide has been a subject of research. Some derivatives have shown potential in inhibiting cell viability in various cancer cell lines, highlighting their possible application in cancer research (Al-Mutabagani et al., 2021).
Metal Complex Synthesis
This compound is used in the synthesis of novel metal complexes. These complexes have been characterized and studied for various properties, potentially expanding the scope of research in coordination chemistry and material science (Singh et al., 2009).
Fluorescent Chemosensor Application
2-(4-methoxybenzoyl)-N-phenylhydrazinecarbothioamide has been utilized in the synthesis of fluorescent chemosensors for the detection of bioactive ions like Zn2+ and Mg2+. Such chemosensors have applications in bioimaging and intracellular ion detection, contributing to biological and medical research (Patil et al., 2018).
Corrosion Inhibition
Derivatives of 2-(4-methoxybenzoyl)-N-phenylhydrazinecarbothioamide have been studied for their role in corrosion inhibition. These compounds have demonstrated significant efficiency in protecting metals from corrosion, making them relevant in industrial applications (Zaidon et al., 2021).
特性
IUPAC Name |
1-[(4-methoxybenzoyl)amino]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-20-13-9-7-11(8-10-13)14(19)17-18-15(21)16-12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19)(H2,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTQBJSOXBDTSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101325604 | |
| Record name | 1-[(4-methoxybenzoyl)amino]-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827753 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-methoxybenzoyl)-N-phenylhydrazinecarbothioamide | |
CAS RN |
91759-66-9 | |
| Record name | 1-[(4-methoxybenzoyl)amino]-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2-phenylthiazol-4-yl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2482713.png)
![2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine;hydrochloride](/img/structure/B2482715.png)


![6,8-dichloro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2482718.png)
![Ethyl 4-[(4-ethylthiadiazole-5-carbonyl)amino]benzoate](/img/structure/B2482719.png)






